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Introduction

Trioxirane, also known as cyclic ozone, is a theoretically predicted allotrope of oxygen with the

molecular formula O₃.[1][2][3][4] Unlike the common bent structure of ozone, trioxirane
features a highly strained, three-membered ring of oxygen atoms, analogous to cyclopropane.

[1] This high-energy isomer has been the subject of numerous computational studies to

elucidate its fundamental properties, stability, and potential for practical applications. While it

has not been synthesized in bulk, its existence as a metastable species is supported by robust

theoretical evidence and surface-specific experimental observations.[1][2] This document

provides a comprehensive overview of the predicted properties of trioxirane based on

advanced computational chemistry.

Predicted Molecular Structure and Geometry
Computational studies, employing methods such as Density Functional Theory (DFT) and

coupled-cluster theory (CCSD(T)), predict that trioxirane possesses a highly symmetric D₃ₕ

structure, forming a perfect equilateral triangle.[1] This is a stark contrast to the C₂ᵥ symmetry

of conventional ozone. The significant ring strain imposed by the 60° bond angles is a key

determinant of its high energy and reactivity.[1]

Table 1: Predicted Molecular Geometry of Trioxirane vs. Ozone
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Property Trioxirane (Predicted) Ozone (Experimental)

Symmetry D₃ₕ[1] C₂ᵥ

O-O Bond Length ~1.45 Å[1] ~1.28 Å[1]

O-O-O Bond Angle 60°[1] ~117°[1]

Thermodynamic Stability and Kinetic Reactivity
Trioxirane is a local minimum on the potential energy surface of O₃, but it is significantly less

stable than the ground-state open-chain isomer.[1] This energy difference is primarily attributed

to the severe ring strain in the cyclic structure. The molecule is predicted to have a short half-

life, rapidly isomerizing to the more stable ozone form. This isomerization can proceed through

a transition state, though quantum tunneling is also considered a likely pathway, especially at

low temperatures.[1]

Table 2: Predicted Thermodynamic and Kinetic Properties of Trioxirane

Property Predicted Value Notes

Energy Relative to Ozone
+29-30 kcal/mol (~125 kJ/mol)

[1]

Significantly higher in energy,

indicating thermodynamic

instability relative to ozone.

Isomerization Barrier ~25 kcal/mol[1]

The energy barrier for the

conversion of trioxirane to

open-chain ozone.

Predicted Half-life ~10 seconds at 200 K[1]

The molecule is short-lived in

its free, neutral state. Isotopic

substitution (¹⁸O) may increase

this lifetime.[1]

Reactivity High

Enhanced reactivity compared

to ozone is predicted due to

the high ring strain facilitating

easier bond cleavage.[1]
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Potential Energy Surface Relationship
The relationship between trioxirane and conventional ozone can be visualized as two minima

on a potential energy surface, separated by a transition state.
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Caption: Energy relationship between trioxirane and ozone.
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Predicted Spectroscopic Properties
The high symmetry of trioxirane leads to a unique vibrational spectrum that can be used for its

identification. Unlike bent ozone, the totally symmetric stretching mode of trioxirane is

predicted to be infrared inactive. The most prominent feature in its IR spectrum is expected to

be an intense E' bending vibration.[1]

Table 3: Predicted Vibrational Frequencies of Trioxirane

Vibrational Mode Symmetry IR Activity
Predicted
Wavenumber
(cm⁻¹)

Symmetric Stretch A₁' Inactive[1] Not IR observable

Bending Vibration E' Active[1] ~700-800[1]

Note: The predicted wavenumbers are based on computational studies and observations of

surface-stabilized species.

Methodologies and Potential Applications
Computational Protocols
The properties outlined in this guide are primarily derived from high-level ab initio and DFT

calculations. Key computational methods cited in the literature include:

Coupled-Cluster Theory [CCSD(T)]: Often considered the "gold standard" in quantum

chemistry for its high accuracy in calculating energies and molecular properties.[1]

Density Functional Theory (DFT): A widely used method that provides a good balance

between computational cost and accuracy for a broad range of chemical systems.[1]

These methods are used to map the potential energy surface, locate stationary points (minima

and transition states), and calculate vibrational frequencies and other molecular properties.

Experimental Approaches and Stabilization
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While bulk synthesis of trioxirane remains an open challenge, experimental evidence for its

formation has been reported on the surface of magnesium oxide (MgO) crystals.[1][2] It is

proposed that charge transfer from the magnesium ions stabilizes the cyclic structure.[1]

Future research into stabilizing trioxirane may involve:

Matrix Isolation: Trapping the molecule in an inert gas matrix at cryogenic temperatures to

prevent isomerization.

Encapsulation: Confining trioxirane within a larger molecular framework, such as a fullerene

cage (O₃@C₆₀), to enhance its thermal stability.[1]

Workflow for Trioxirane Investigation
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Caption: Workflow for trioxirane research.

Potential Applications in Drug Development and
Materials Science
Should methods for its stabilization and synthesis be developed, the high energy content of

trioxirane could be of significant interest. It has been speculated as a potential additive to

liquid oxygen to improve the specific impulse of rocket fuels.[2][3] In the context of drug

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b12562246?utm_src=pdf-body-img
https://www.benchchem.com/product/b12562246?utm_src=pdf-body
https://www.benchchem.com/product/b12562246?utm_src=pdf-body
https://en.wikipedia.org/wiki/Cyclic_ozone
https://www.dl1.en-us.nina.az/Cyclic_ozone.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12562246?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


development, while direct applications are not immediately apparent due to its extreme

instability, its high reactivity could potentially be harnessed in specialized, controlled chemical

syntheses, acting as a potent and unique oxidizing agent. However, its practical use remains

highly speculative and contingent on overcoming the substantial challenge of its stabilization.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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